

Head-to-head comparison of LRRK2-IN-14 and MLi-2

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A Head-to-Head Comparison of LRRK2 Inhibitors: LRRK2-IN-1 and MLi-2

This guide provides a comprehensive, data-driven comparison of two pivotal research compounds, LRRK2-IN-1 and MLi-2, designed for researchers, scientists, and drug development professionals investigating Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations leading to increased LRRK2 kinase activity are a significant genetic cause of both familial and sporadic Parkinson's disease, making potent and selective inhibitors essential tools for studying LRRK2 signaling and developing novel therapeutics.

Note on **LRRK2-IN-14**: Initial searches for "**LRRK2-IN-14**" did not yield sufficient data for a comprehensive comparison. However, the well-characterized and structurally related inhibitor, LRRK2-IN-1, is widely documented. This guide will therefore focus on LRRK2-IN-1 as a benchmark compound for comparison against MLi-2.

Quantitative Data Summary

The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for LRRK2-IN-1 and MLi-2, facilitating a direct comparison.

Table 1: Biochemical Potency



Compound	Target	IC50 (nM)	Assay Conditions
LRRK2-IN-1	LRRK2 (Wild-Type)	13[1]	0.1 mM ATP
LRRK2 (G2019S)	6[1]	0.1 mM ATP	
MLi-2	LRRK2	0.76[2]	Purified LRRK2 kinase assay

Table 2: Cellular Activity

Compound	Assay	Cell Line	IC50 (nM)
LRRK2-IN-1	LRRK2 dephosphorylation (Ser910/Ser935)	HEK293	~1000-3000[1]
MLi-2	LRRK2 dephosphorylation (pSer935)	Cellular Assay	1.4[2]
Radioligand Competition Binding	Not Specified	3.4[2]	

Table 3: Kinase Selectivity

Compound	Selectivity Profile	Notes
LRRK2-IN-1	Profiled against >470 kinases. Shows activity against DCLK2 (Kd = 16 nM) and MAPK7 (Kd = 28 nM).	Comprehensive selectivity profiling performed using multiple platforms (KINOMEscan™, Dundee profiling, KiNativ™).
MLi-2	>295-fold selectivity for LRRK2 over a panel of 300 other kinases.	Also demonstrates high selectivity against a diverse panel of receptors and ion channels.[2]

Table 4: In Vivo Pharmacokinetics & Target Engagement

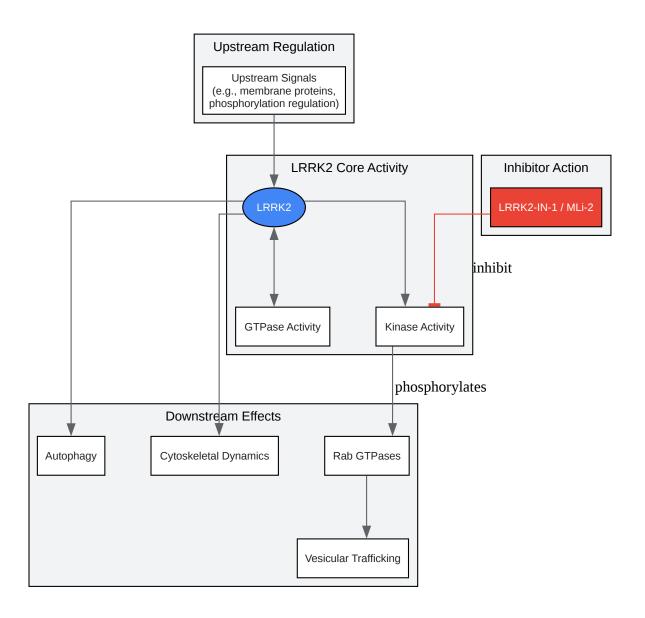


Compound	Animal Model	Dose & Route	Key Findings
LRRK2-IN-1	Mouse	Not Specified	T1/2 = 4.47 hours, Bioavailability (F) = 49.3%[1].
Mouse	10 mg/kg (co- administered)	Reduced uptake of [3H]LRRK2-IN-1 in brain and kidney by 50-60% with a competing inhibitor[3].	
MLi-2	Mouse	Acute and subchronic oral dosing	Dose-dependent central and peripheral target inhibition (measured by pSer935 LRRK2 dephosphorylation) over 24 hours[2].
MitoPark Mouse	Chronic treatment (15 weeks)	Well-tolerated with brain and plasma exposures >100x the in vivo plasma IC50 for LRRK2 inhibition[2].	

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated.



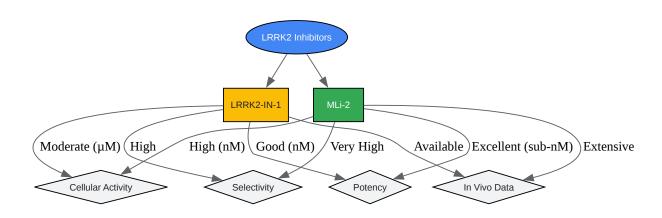


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Caption: LRRK2 Signaling Pathway and Point of Inhibition.







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